molecular formula C18H16N4O2 B4908055 9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Numéro de catalogue: B4908055
Poids moléculaire: 320.3 g/mol
Clé InChI: NXIKMUDHVRMWRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic quinazoline derivative intended for research use. Compounds based on the 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline scaffold are of significant interest in medicinal chemistry and are frequently investigated for their neuroprotective properties . Research indicates that structurally similar derivatives function as potent and selective NR2B-selective NMDA receptor antagonists . The mechanism of action for such compounds involves attenuating NMDA-induced Ca²⁺ influx and modulating key signaling pathways, such as suppressing NR2B up-regulation and increasing p-ERK1/2 expression, which contributes to their neuroprotective effects against excitotoxicity . Furthermore, the pyrrolo[2,1-b]quinazoline core is recognized as a privileged structure in drug discovery, with derivatives explored for a range of biological activities including anticancer and antibacterial applications . This carboxamide derivative, featuring a pyridin-4-ylmethyl group, is provided to support advanced pharmacological and hit-to-lead optimization studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

9-oxo-N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(20-11-12-5-7-19-8-6-12)13-3-4-14-15(10-13)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIKMUDHVRMWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=NC=C4)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the quinazoline core with pyridin-4-ylmethyl halides in the presence of a base.

    Oxidation and Carboxamide Formation: The final steps include oxidation to introduce the oxo group and subsequent amidation to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow chemistry or other scalable techniques to ensure high yield and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or modification of existing ones.

    Reduction: Reduction of the oxo group to hydroxyl or other functional groups.

    Substitution: Substitution reactions at the pyridin-4-ylmethyl or quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halides and bases for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Applications De Recherche Scientifique

9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

Compounds with Modified Carboxamide Substituents

Several analogs differ in the amine moiety attached to the carboxamide group:

  • Its synthesis yield (38%) and NMR data (δ 3.06 ppm for N(CH₃)₂) highlight distinct electronic environments compared to the pyridinylmethyl group in the target compound .
  • N-[2-(Diethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (16): Replacing dimethyl with diethyl groups increases hydrophobicity, reflected in a higher yield (44.7%) and altered NMR shifts (CDCl₃ solvent) .
  • N-Methyl-N-(1-methylpiperidin-4-yl)-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide: Incorporates a bulky piperidine substituent, likely enhancing receptor-binding selectivity. No yield data are provided, but steric effects may influence synthetic accessibility .

Table 1: Comparison of Carboxamide Derivatives

Compound Name Substituent Yield (%) Key NMR Shifts (δ, ppm) Reference
Target Compound Pyridin-4-ylmethyl N/A N/A N/A
N-[2-(Dimethylamino)ethyl] analog (15) Dimethylaminoethyl 38 3.06 (N(CH₃)₂)
N-[2-(Diethylamino)ethyl] analog (16) Diethylaminoethyl 44.7 CDCl₃ solvent shifts
N-Methyl-N-(1-methylpiperidin-4-yl) analog 1-Methylpiperidin-4-yl N/A N/A
Compounds with Related Core Structures
  • Deoxyvasicinone (1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-one): Shares the tetrahydropyrroloquinazolinone core but lacks the carboxamide group. This natural alkaloid derivative is a scaffold for neuroprotective agents, emphasizing the core’s pharmacological relevance .
  • 3-Methylidene-bridged Quinazoline-Isoquinoline Alkaloid: Features a planar quinazoline-isoquinoline hybrid. Crystal structure analysis reveals supramolecular interactions (e.g., hydrogen bonding) that stabilize the conformation, suggesting the target compound’s core may exhibit similar stability .

Table 2: Core Structure Comparisons

Compound Name Core Modification Key Property Reference
Target Compound Pyrrolo[2,1-b]quinazoline Carboxamide functionalization N/A
Deoxyvasicinone Same core, no carboxamide Neuroprotective potential
Methylidene-bridged Quinazoline-Isoquinoline Hybrid structure Crystallographic stability
Functional Analogues with Divergent Scaffolds
  • (6S)-N-(4-Carbamimidoylbenzyl)-pyrrolo[1,2-a]pyrazine-6-carboxamide: While the pyrrolopyrazine core differs, the carbamimidoylbenzyl group mirrors the target’s pyridinylmethyl substituent. This compound’s chlorine and cyclobutylamino groups suggest diverse reactivity profiles .

Activité Biologique

The compound 9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a novel derivative within the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • Structure : The compound features a tetrahydropyrroloquinazoline core with a pyridine substituent that enhances its biological activity.

Biological Activity Overview

Quinazolines and their derivatives have been extensively studied for their broad spectrum of bioactivities, particularly in cancer treatment. The specific compound under investigation has shown promising results in various preclinical studies.

Anticancer Activity

Recent studies indicate that 9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide exhibits significant cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Effect Observed
A549 (Lung)5.2Apoptosis induction
MCF-7 (Breast)4.8Cell cycle arrest
HepG2 (Liver)6.0Inhibition of growth

These results suggest that the compound may act as a potent anticancer agent through mechanisms such as apoptosis induction and cell cycle modulation.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival:

  • Inhibition of PI3K/Akt Pathway : Studies have shown that the compound can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers .
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 were observed in treated cells .
  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that the compound induces G0/G1 phase arrest in various cancer cell lines, preventing further cell division and promoting apoptosis .

Study 1: Antitumor Efficacy in A549 Cells

A study evaluated the effects of the compound on A549 lung cancer cells. Treatment with the compound resulted in:

  • Significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased Annexin V staining.
  • Alterations in gene expression related to apoptosis and cell cycle regulation.

Study 2: MCF-7 Breast Cancer Model

In another study focusing on MCF-7 breast cancer cells:

  • The compound exhibited a dose-dependent inhibition of cell growth.
  • Flow cytometry revealed an increase in sub-G1 population indicative of apoptosis.
  • Western blot analysis confirmed upregulation of cleaved caspase-3 and downregulation of Bcl-2 .

Q & A

Q. How can machine learning predict synthetic byproducts or degradation impurities?

  • Methodology :
  • Retrosynthetic tools : Synthia or ASKCOS to flag unstable intermediates (e.g., N-oxide formation) .
  • Degradation modeling : DFT calculations (Gaussian 16) simulate hydrolytic cleavage of the carboxamide bond .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.